

# Spectroscopic Profile of 1,2-Epoxy-4-vinylcyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Epoxy-4-vinylcyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Epoxy-4-vinylcyclohexane**, a versatile bifunctional molecule with applications in polymer chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Chemical Structure and Properties

- IUPAC Name: 3-Ethenyl-7-oxabicyclo[4.1.0]heptane
- Synonyms: 4-Vinyl-1,2-epoxycyclohexane, **1,2-Epoxy-4-vinylcyclohexane**
- CAS Number: 106-86-5[1]
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>O[1]
- Molecular Weight: 124.18 g/mol [1]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,2-Epoxy-4-vinylcyclohexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.85 - 5.75	m	1H	=CH-
5.05 - 4.90	m	2H	=CH <sub>2</sub>
3.15 - 3.05	m	2H	H-1, H-2 (epoxide)
2.30 - 1.20	m	7H	Cyclohexyl protons

Note: Specific peak assignments and coupling constants may vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
141.5	=CH-
114.2	=CH <sub>2</sub>
52.5	C-1 (epoxide)
51.8	C-2 (epoxide)
35.0	C-4
30.1	C-3
29.5	C-5
25.2	C-6

Note: The chemical shifts are referenced to a standard solvent signal.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075	Medium	=C-H stretch (vinyl)
2995 - 2840	Strong	C-H stretch (aliphatic)
1645	Medium	C=C stretch (vinyl)
1250	Strong	C-O stretch (epoxide, asymmetric)
915	Strong	C-H bend (vinyl, out-of-plane)
840	Strong	C-O stretch (epoxide, symmetric)

Note: The IR spectrum is characterized by the presence of both the vinyl group and the epoxide ring vibrations.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
124	15	[M] <sup>+</sup> (Molecular Ion)
95	100	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
81	85	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
79	70	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
67	60	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
54	55	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>

Note: The fragmentation pattern is consistent with the loss of fragments from the vinyl and epoxy groups.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and desired resolution.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2-Epoxy-4-vinylcyclohexane** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the range of -1 to 10 ppm.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum on the same instrument.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the range of 0 to 150 ppm.

- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the data with an appropriate window function and Fourier transform.
- Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

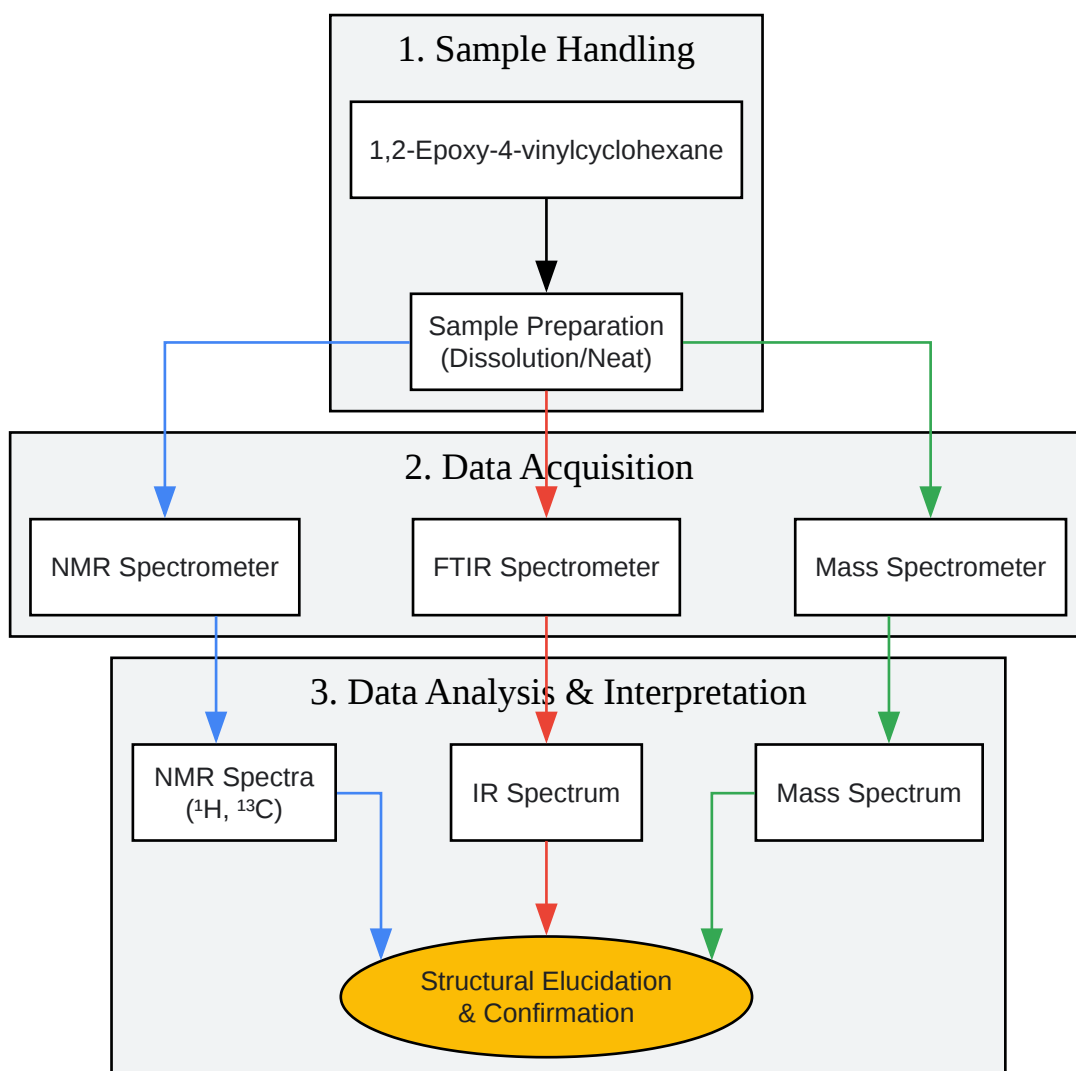
- Sample Preparation: As **1,2-Epoxy-4-vinylcyclohexane** is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
- Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the clean plates.
  - Place the sample plates in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Average a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range of  $m/z$  30 to 200 to detect the molecular ion and major fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,2-Epoxy-4-vinylcyclohexane**.



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## References

- 1. 1,2-epoxy-4-vinylcyclohexane [webbook.nist.gov]
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